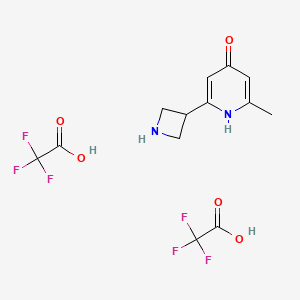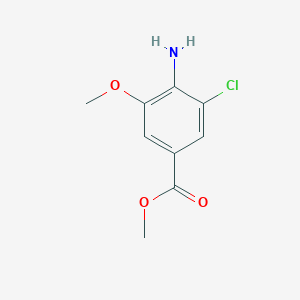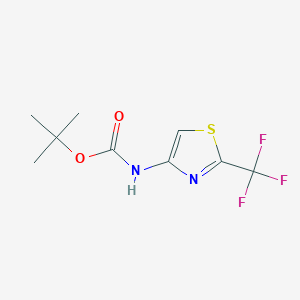![molecular formula C11H14N4O B1382791 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1416712-70-3](/img/structure/B1382791.png)
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine
Overview
Description
“1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine” is a chemical compound . It is related to a class of compounds that have been identified as potent ALK5 inhibitors .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, a Suzuki coupling reaction has been used for the preparation of heteroaryl scaffolds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazole ring attached to a pyran ring . The empirical formula is C14H23BN2O3 .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it has been used as a reactant in Suzuki coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 196.01 and a boiling point of 65 °C/1 mmHg .Scientific Research Applications
Pharmacological Potential
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine and its derivatives have been extensively studied for their potential in treating cognitive disorders. A notable compound in this class, PF-04447943, has been identified as a selective PDE9A inhibitor with promising results in elevating central cGMP levels in the brain and showing procognitive activity in various rodent models. Clinical trials have confirmed its tolerability in humans and its effectiveness in elevating cGMP in cerebral spinal fluid, highlighting its potential in treating diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Synthetic and Structural Chemistry
The compound's derivatives have been synthesized through various methods, contributing significantly to heterocyclic chemistry. For instance, a series of 3,4-dihydropyrido[2′,3′:3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines were synthesized using 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, indicating the versatility of these compounds in synthesizing complex heterocyclic structures (Dolzhenko et al., 2012). Furthermore, the structural and tautomeric preferences of these compounds have been explored using techniques like 2D NOESY NMR and single-crystal X-ray diffraction.
Biomedical Applications
Beyond pharmacological use, these compounds have broader biomedical applications. Over 300,000 derivatives have been described in literature, with diverse biomedical applications ranging from antiviral agents to potential treatments for various diseases. The versatility in substituent modification at various positions on the molecule allows for a wide range of synthetic methods and applications in biomedical fields (Donaire-Arias et al., 2022).
Catalytic and Synthetic Advances
Recent studies have also focused on the use of these compounds in catalysis and novel synthetic methodologies. For example, magnetically separable graphene oxide anchored sulfonic acid was used as a catalyst for the synthesis of derivatives via a one-pot, three-component reaction, highlighting the compound's role in advancing green chemistry and sustainable synthesis methods (Zhang et al., 2016).
Corrosion Inhibition
Interestingly, certain pyrazolopyridine derivatives have been investigated as corrosion inhibitors for mild steel, demonstrating the compound's utility in industrial applications. These studies utilized ultrasonic irradiation in synthesis, showcasing innovative approaches to producing these compounds (Dandia et al., 2013).
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of potential androgen receptor inhibitors . Androgen receptors play a crucial role in the development and progression of prostate cancer.
Mode of Action
Similar compounds have been used in suzuki coupling reactions for the preparation of heteroaryl scaffolds . This suggests that the compound might interact with its targets through the formation of carbon-carbon bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its potential role as an androgen receptor inhibitor , it may impact the androgen signaling pathway, which could lead to downstream effects such as the inhibition of prostate cancer cell growth.
Result of Action
If the compound acts as an androgen receptor inhibitor , it could potentially inhibit the growth of prostate cancer cells.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with androgen receptors, potentially acting as an inhibitor . The nature of these interactions often involves binding to the active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it may impact metabolic pathways by modulating the activity of key enzymes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of specific biochemical pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are often observed, where a certain dosage level is required to achieve the desired biochemical effect.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical processes . The compound’s effects on metabolic flux and metabolite levels are areas of active research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects.
properties
IUPAC Name |
1-(oxan-2-yl)pyrazolo[3,4-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-11-8-4-5-13-7-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSMWTRFMVFCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CN=C3)C(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)
methanol hydrochloride](/img/structure/B1382709.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)
![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)

![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382722.png)

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382724.png)

![[2,3'-Bipyridin]-3-ylmethanamine dihydrochloride](/img/structure/B1382727.png)


![2-[4-Methyl-2-(morpholin-4-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B1382731.png)